2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid
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Overview
Description
2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a phenoxyacetic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with methanol in the presence of a base to form the methoxycarbonyl derivative. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted phenoxyacetic acids.
Scientific Research Applications
2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methoxyphenylacetic acid
- 2-Fluoro-5-methoxycarbonylphenylboronic acid
- 5-(2-Fluoro-5-{(1E)-3-[3-hydroxy-2-(methoxycarbonyl)phenoxy]-1-propen-1-yl}phenyl)-1,2-oxazole-3-carboxylic acid
Uniqueness
2-(5-Fluoro-2-(methoxycarbonyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxycarbonyl groups enhances its reactivity and binding affinity compared to similar compounds .
Properties
IUPAC Name |
2-(5-fluoro-2-methoxycarbonylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO5/c1-15-10(14)7-3-2-6(11)4-8(7)16-5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXHJKHDHNVOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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